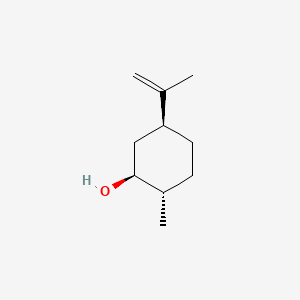

(+)-Dihydrocarveol

描述

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCZYMFUWVJCLI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030862, DTXSID40904694 | |

| Record name | Dihydrocarveol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22567-21-1, 38049-26-2, 17699-09-1, 619-01-2 | |

| Record name | cis-Dihydrocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22567-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocarveol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocarveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrocarveol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dihydrocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-8-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1S-(1α,2β,5α)]-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARVEOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6OW1F785H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDROCARVEOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR76810L52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Stereochemistry, and Configurational Analysis of + Dihydrocarveol

Definitive IUPAC Nomenclature for (+)-Dihydrocarveol

The definitive IUPAC nomenclature for this compound is (1S,2S,5S)-5-Isopropenyl-2-methylcyclohexanol. nih.govuni.lufoodb.calipidmaps.org Another accepted IUPAC name is (1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol. foodb.calipidmaps.orgnih.gov According to ChEBI, this compound possesses (1S,2S,4S)-stereochemistry. nih.govlipidmaps.org The general compound dihydrocarveol (B1210190) is systematically named 2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol. kegg.jp

Table 1: IUPAC Nomenclature and Key Properties of this compound

| Property | Value | Source |

| Definitive IUPAC Name | (1S,2S,5S)-5-Isopropenyl-2-methylcyclohexanol | nih.govuni.lufoodb.calipidmaps.org |

| Alternate IUPAC Name | (1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | foodb.calipidmaps.orgnih.gov |

| ChEBI Stereochemistry | (1S,2S,4S)-stereochemistry | nih.govlipidmaps.org |

| Optical Activity | [α]20/D +20±1°, neat | lipidmaps.org |

Stereochemical Assignment and Absolute Configuration Determination Methodologies

Dihydrocarveol exists in multiple stereoisomeric forms due to the presence of chiral centers within its structure. nih.govnih.govndclist.com The determination of the absolute configurations of these stereoisomers can be achieved through various methodologies, including the modified Mosher's method. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for stereochemical assignment. Carbon-13 NMR spectra are particularly useful for characterizing dihydrocarveol and its acetate (B1210297) stereoisomers, enabling their unambiguous differentiation and the determination of their conformations. thegoodscentscompany.com This analysis often incorporates steric and electronic substituent effects, lanthanide-induced shifts, and proton-carbon correlation data. thegoodscentscompany.com While X-ray diffraction data can provide insights into the relative configuration of stereocenters, it may not always be sufficient to determine the absolute configuration. epa.gov

The optical activity of this compound is a distinguishing characteristic, measured as [α]20/D +20±1° (neat). lipidmaps.org In contrast, its enantiomer, (-)-dihydrocarveol (B1197605), exhibits an optical activity of [α]20/D −20±1° (neat). wikipedia.orguni.lu

Diastereomeric Relationships and Epimerization Studies of Dihydrocarveol Isomers

The structural complexity of dihydrocarveol allows for the existence of up to eight possible stereoisomers. nih.gov As a p-menthane (B155814) monoterpenoid, dihydrocarveol is a hydrogenated derivative of carveol (B46549). The stereodivergent synthesis of these isomers can be achieved through enzymatic reactions, for instance, the asymmetric reduction of (R)- and (S)-carvone yields four stereoisomeric dihydrocarvones, which can then be further reduced to produce all eight stereoisomeric dihydrocarveols. nih.gov A specific example is the bioreduction of (4R)-(−)-carvone, which can selectively produce (1R,2S,4R)-neodihydrocarveol with a high diastereomeric excess. ndclist.com

Epimerization and metabolic studies provide further insights into the relationships between these isomers. Rhodococcus erythropolis DCL14, a bacterium capable of growing on monoterpenes, assimilates all stereoisomers of both carveol and dihydrocarveol. nih.goveragene.comfoodb.ca This microorganism metabolizes the four diastereomers of carveol by oxidizing them to carvone (B1668592), which is subsequently stereospecifically reduced to (1R)-(iso-)dihydrocarvone. nih.goveragene.comfoodb.ca Dihydrocarveol directly enters this metabolic pathway through oxidation to (iso-)dihydrocarvone. nih.goveragene.comfoodb.ca Key enzymatic activities involved in these transformations include (dihydro)carveol dehydrogenase, carvone reductase, and (iso-)dihydrocarvone isomerase. eragene.com Another microorganism, Pseudomonas ovalis strain 6-1, demonstrates distinct metabolic pathways for (+)-carvone and (-)-carvone (B1668593); (+)-carvone is converted to (-)-isodihydrocarveol (B1210060) and (-)-neoisodihydrocarveol, while (-)-carvone is transformed into (-)-dihydrocarveol via (+)-dihydrocarvone. ndclist.com

The term "cis-dihydrocarveol" is sometimes used as a synonym for this compound. lipidmaps.org Commercial preparations of (-)-dihydrocarveol are often mixtures of various isomers, with n-dihydrocarveol typically being the most abundant (approximately 75%), alongside iso-, neo-, and neoiso-dihydrocarveol. uni.lu Specifically, this compound, often identified as (1S,2S,5S)-dihydrocarveol, possesses the S configuration at all its chiral centers, whereas its enantiomer, (-)-dihydrocarveol (primarily (1R,2R,5R)-dihydrocarveol), exhibits the R configuration. mdpi.com

Table 2: Approximate Isomeric Composition of (-)-Dihydrocarveol (Mixture of Isomers)

| Isomer Type | Approximate Composition | Source |

| n-Dihydrocarveol | ~75% | uni.lu |

| iso-Dihydrocarveol | ~6% | uni.lu |

| neo-Dihydrocarveol | ~3% | uni.lu |

| neoiso-Dihydrocarveol | ~13% | uni.lu |

Conformational Analysis and Energetic Considerations of this compound

Conformational analysis is critical for understanding the behavior and properties of cyclic molecules like this compound. The interpretation of 1H-NMR spectra is a primary method for determining the conformations of dihydrocarveol diastereoisomers. ndclist.com Advanced spectroscopic techniques, such as negative ion chemical ionization-collision-induced dissociation (NICI-CID) experiments coupled with Fourier-transform ion cyclotron resonance (FT-ICR) spectrometry, can be employed. ndclist.com These experiments, performed on quasimolecular ions [M - H]−, yield distinct daughter ion spectra of alkoxide negative ions, which are valuable for differentiating diastereoisomers and confirming their conformations. ndclist.com

In terms of structural preferences, the cyclohexanol (B46403) ring, which forms the core of dihydrocarveol derivatives, typically adopts stable chair conformations. epa.gov Computational chemistry methods, such as the G4 method used for related compounds like carvone, are applicable for calculating the structures of the most stable conformers and assessing their energetic considerations. These computational approaches provide insights into the preferred spatial arrangements and relative stabilities of the various conformers of this compound.

Natural Occurrence, Isolation Methodologies, and Biosynthetic Pathways of + Dihydrocarveol

Botanical and Microbial Sources of (+)-Dihydrocarveol

This compound is naturally occurring, often found either free or esterified, in the essential oils of a variety of plants. Prominent botanical sources include members of the Mentha genus, such as Mentha longifolia and Mentha verticillata, as well as spearmint oil (Mentha spicata) and scotch spearmint oil. chemicalbook.comthegoodscentscompany.com It is also identified in caraway (Carum carvi L.) seed and oil, dill herb (Anethum graveolens L.), celery leaf and stalk (Apium graveolens L.), and rosemary. chemicalbook.comthegoodscentscompany.comsemanticscholar.orgaromaworld.co.in Other reported plant sources include Artemisia juncea, black tea, Perilla frutescens, Minthostachys mollis, Forsythia viridissima, Blumea membranacea, Eucalyptus dealbata, and Heracleum lanatum. nih.govnih.govchemicalbook.com

In microbial contexts, certain microorganisms are capable of metabolizing terpenoids, including this compound. For instance, Rhodococcus erythropolis DCL14, a bacterium isolated from freshwater sediment, has been shown to assimilate all stereoisomers of dihydrocarveol (B1210190) as a sole carbon and energy source. asm.orgwur.nlmicrobiologyresearch.orgresearchgate.net This indicates its involvement in microbial degradation pathways of monoterpenes in the biosphere. wur.nl

Table 1: Selected Natural Sources of this compound

| Source Type | Organism/Plant Name | Common Name (if applicable) | Part of Plant | Reference |

| Botanical | Mentha longifolia | Long-leaf mint | Essential oil | chemicalbook.com |

| Botanical | Mentha verticillata | Whorled mint | Essential oil | chemicalbook.com |

| Botanical | Mentha spicata | Spearmint | Essential oil | chemicalbook.comsemanticscholar.org |

| Botanical | Carum carvi L. | Caraway | Seed, oil | chemicalbook.comthegoodscentscompany.comsemanticscholar.orgaromaworld.co.in |

| Botanical | Anethum graveolens L. | Dill | Herb | chemicalbook.comsemanticscholar.org |

| Botanical | Apium graveolens L. | Celery | Leaf, stalk | chemicalbook.comsemanticscholar.org |

| Botanical | Rosmarinus officinalis | Rosemary | Plant | chemicalbook.com |

| Botanical | Perilla frutescens | Perilla | Plant | nih.gov |

| Botanical | Minthostachys mollis | Muña | Plant | nih.gov |

| Botanical | Forsythia viridissima | Green-stem forsythia | Plant | nih.gov |

| Microbial | Rhodococcus erythropolis DCL14 | Bacterium | Whole cells | asm.orgwur.nlmicrobiologyresearch.orgresearchgate.net |

Advanced Chromatographic and Spectroscopic Techniques for Isolation from Complex Matrices

The isolation and identification of this compound from complex biological matrices typically rely on advanced chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for separating and identifying volatile compounds like dihydrocarveol in essential oils and plant extracts. This technique allows for the resolution of individual components based on their volatility and provides characteristic mass spectral fragmentation patterns for identification. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile derivatives, often coupled with various detectors.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is crucial for the definitive structural elucidation and stereochemical assignment of this compound. For instance, NMR spectroscopy has been used to confirm the diastereoisomers of dihydrocarveols that might be unseparated under certain GC conditions. semanticscholar.org Other spectroscopic methods, such as Infrared (IR) spectroscopy, provide information on functional groups present in the molecule. The combination of these techniques enables the precise isolation, quantification, and structural characterization of this compound from its natural sources.

Enzymatic Biotransformation Pathways Leading to this compound in Biological Systems

The biosynthesis of this compound in biological systems primarily involves enzymatic biotransformation pathways, often stemming from related monoterpenes. A key precursor is carvone (B1668592), which undergoes reduction to yield dihydrocarveol. semanticscholar.orgwur.nl This process highlights the role of specific reductase enzymes in creating the characteristic stereochemistry of this compound.

The conversion of carvone (PubChem CID: 7439) to dihydrocarveol (PubChem CID: 12072) is catalyzed by reductase enzymes, which exhibit significant stereospecificity. Plant enzymatic systems are well-known biocatalysts for the stereoselective reduction of ketones. semanticscholar.org Studies involving the biotransformation of both (4R)-(–)-carvone and (4S)-(+)-carvone (PubChem CID: 440917) by various vegetables (e.g., Apium graveolens L., Beta vulgaris L., Daucus carota L., Petroselinum crispum L., and Solanum tuberosum L.) and fruits (Malus pumila L., Pyrus communis L.) have shown that these biocatalysts not only reduce the carbonyl group but also the double bond in the cyclohexene (B86901) ring. semanticscholar.org

For example, when (4R)-(–)-carvone is biotransformed, products include (1R,2R,4R)-dihydrocarveol (PubChem CID: 89755). semanticscholar.org Similarly, (4S)-(+)-carvone is transformed into various dihydrocarveols. semanticscholar.org The efficiency and diastereomeric excess can vary significantly depending on the plant source; for instance, potato (Solanum tuberosum L.) showed nearly complete substrate conversion, while carrot (Daucus carota L.) yielded (1R, 4R)-(+)-dihydrocarvone with 100% diastereomeric excess. semanticscholar.org

Microorganisms also play a role in these conversions. Rhodococcus erythropolis DCL14, for example, contains an unknown cofactor-dependent carvone reductase activity that contributes to the stereospecific reduction of carvone to (iso-)dihydrocarvone, which then leads to dihydrocarveol. microbiologyresearch.org This indicates that different enzymatic systems, both plant-based and microbial, possess the necessary reductase activities for the formation of dihydrocarveol from carvone.

The primary precursor metabolite for this compound in many biological systems is carvone. Carvone itself is a monocyclic monoterpene ketone, widely distributed in over 70 different plants. wur.nl The two main stereoisomeric forms are (–)-(4R)-carvone, prevalent in spearmint oil, and (+)-(4S)-carvone, found in caraway and dill essential oils. semanticscholar.orgwur.nl The biosynthetic pathway typically involves the reduction of the double bond in the cyclohexene ring of carvone, followed by or concomitant with the reduction of the carbonyl group, leading to the formation of dihydrocarveol isomers. semanticscholar.orgwur.nl This suggests a direct enzymatic conversion from carvone as a key step in the biosynthesis of dihydrocarveol.

Reductase Enzyme Activity and Specificity in Carvone Conversion

Metabolic Fate and Biotransformation of this compound in Non-Human Organisms

In non-human organisms, particularly microorganisms, this compound undergoes further biotransformation as part of its metabolic fate. Rhodococcus erythropolis DCL14, for instance, not only produces dihydrocarveol but also metabolizes all its stereoisomers as a sole carbon and energy source. wur.nlmicrobiologyresearch.orgresearchgate.net

The degradation pathway of dihydrocarveol in R. erythropolis DCL14 involves its direct oxidation to (iso-)dihydrocarvone (PubChem CID: 11181). wur.nlmicrobiologyresearch.org This step is catalyzed by (dihydro)carveol dehydrogenase, which can be NAD+- and dichlorophenolindophenol-dependent. microbiologyresearch.org Subsequently, cell extracts of R. erythropolis DCL14 contain both (1R)-(iso-)dihydrocarvone 1,2-monooxygenase and (1S)-(iso)-dihydrocarvone 2,3-monooxygenase activities. microbiologyresearch.org This leads to a branch point in the degradation pathway, where (1R)-(iso-)dihydrocarvone is converted to 4-isopropenyl-7-methyl-2-oxo-oxepanone (PubChem CID: 10464654) and (1S)-(iso)-dihydrocarvone, which isomerizes to (1R)-(iso-)dihydrocarvone, is converted to 6-isopropenyl-3-methyl-2-oxo-oxepanone (PubChem CID: 10464653). microbiologyresearch.org Further enzymes involved include ε-lactone hydrolase and an NAD+-dependent 6-hydroxy-3-isopropenylheptanoate (B1227537) dehydrogenase. microbiologyresearch.org This detailed metabolic pathway demonstrates the capacity of certain microorganisms to fully degrade dihydrocarveol, recycling its carbon and energy.

Table 2: Key Enzymes and Metabolites in this compound Biotransformation

| Compound Name (PubChem CID) | Enzyme Class/Activity | Role in Pathway | Organism | Reference |

| Carvone (7439, 440917) | Reductase enzymes | Precursor to Dihydrocarveol | Plants (e.g., Daucus carota L., Solanum tuberosum L.), Rhodococcus erythropolis DCL14 | semanticscholar.orgmicrobiologyresearch.org |

| This compound (89755) | (Dihydro)carveol dehydrogenase | Oxidation to Dihydrocarvone (B1202640) | Rhodococcus erythropolis DCL14 | wur.nlmicrobiologyresearch.org |

| (iso-)Dihydrocarvone (11181) | (iso-)Dihydrocarvone monooxygenase | Further oxidation/degradation | Rhodococcus erythropolis DCL14 | wur.nlmicrobiologyresearch.org |

| 4-isopropenyl-7-methyl-2-oxo-oxepanone (10464654) | ε-lactone hydrolase | Downstream product | Rhodococcus erythropolis DCL14 | microbiologyresearch.org |

| 6-isopropenyl-3-methyl-2-oxo-oxepanone (10464653) | ε-lactone hydrolase | Downstream product | Rhodococcus erythropolis DCL14 | microbiologyresearch.org |

Chemical Synthesis and Stereoselective Preparation of + Dihydrocarveol

Total Synthesis Strategies for (+)-Dihydrocarveol

Total synthesis approaches for this compound often involve the strategic reduction of carvone (B1668592), a readily available precursor. These methods aim to control the stereochemistry at the newly formed chiral centers.

Catalytic Hydrogenation Approaches from Carvone Derivatives

Catalytic hydrogenation is a fundamental method for preparing dihydrocarveol (B1210190) from carvone. This process typically involves the reduction of both the endocyclic carbon-carbon double bond and the carbonyl group. While direct catalytic hydrogenation can yield dihydrocarveol, controlling the stereoselectivity to exclusively obtain the desired (+)-isomer can be challenging, often leading to mixtures of stereoisomers easychem.org.

For instance, non-selective catalytic hydrogenation of carvone may result in a complex mixture of products, including dihydrocarvone (B1202640), carvomenthone, carvotanacetone, carvacrol, and dihydrocarveol, with dihydrocarvone yields sometimes limited to approximately 30% easychem.org. However, selective hydrogenation of carvone oxime, an intermediate, has shown improved stereoselectivity towards trans-dihydrocarvone, achieving a trans- to cis-dihydrocarvone (B1211938) ratio of around 4.0, compared to 1.8 when hydrogenating carvone directly easychem.org. Furthermore, gold-catalyzed one-pot transformations of carvone oxime have been demonstrated to selectively produce dihydrocarvone through an initial carvone formation followed by hydrogenation of its conjugated carbon-carbon double bond easychem.org.

Asymmetric Induction and Chiral Auxiliary Methodologies

While asymmetric induction and chiral auxiliary methodologies are powerful tools in synthetic organic chemistry for achieving high enantioselectivity, their specific application for the chemical total synthesis of this compound from non-chiral or achiral precursors, distinct from biocatalytic approaches, is less extensively documented in the scientific literature. The predominant highly stereoselective routes to this compound, as evidenced by recent research, largely leverage the inherent chiral recognition and catalytic efficiency of enzymatic and microbial systems.

Enantioselective Reduction Techniques for Carvone

Enantioselective reduction of carvone plays a pivotal role in accessing specific stereoisomers of dihydrocarveol. Beyond biocatalysis, certain chemical methods have been explored for their stereospecific or enantioselective outcomes. For example, the reduction of (-)-carvone (B1668593) with sodium in aqueous ammonia (B1221849) has been reported to predominantly yield (-)-dihydrocarveol (B1197605), suggesting a stereospecific nature for this particular chemical transformation nih.govthegoodscentscompany.com. This (-)-dihydrocarveol can then be further hydrogenated to a new stereoisomer of carvomenthol (B157433) nih.govthegoodscentscompany.com.

In another chemical approach, transfer hydrogenation reactions utilizing a ruthenium precatalyst have been investigated for the reduction of carvone. When (5S)-carvone was used as a substrate, both dihydrocarvone and dihydrocarveol were formed. Specifically, the (2R,5S) isomer of dihydrocarvone was obtained with a diastereomeric excess of approximately 70% over the (2S,5S) isomer. However, the conversion of (5R)-carvone under similar conditions exhibited very limited diastereoselectivity nih.gov. The Luche reduction (sodium borohydride (B1222165) in the presence of cerium(III) chloride) of (+)-carvone has been shown to stereoselectively reduce the carbonyl group to yield (+)-cis-carveol with high conversion (92% isolated yield in 30 minutes), although this method primarily targets the carbonyl reduction and does not directly lead to dihydrocarveol via double bond reduction nih.gov.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis represents a highly effective and environmentally benign strategy for the stereoselective production of this compound, often leveraging the exquisite selectivity of biological catalysts.

Microbial Bioreduction Systems for Enantioselective Synthesis

Microbial bioreduction systems offer a "green" and highly stereoselective pathway for synthesizing this compound. Various microorganisms have been successfully employed for the biotransformation of different carvone enantiomers:

Baker's Yeast (Saccharomyces cerevisiae) : This widely available and cost-effective biocatalyst has been shown to selectively reduce (4S)-(+)-carvone to (1R,2R,4S)-iso-dihydrocarveol with high diastereoisomeric excess (>99%) and good conversion rates (up to 52.7% after optimization of parameters like temperature and pH) wikipedia.orgfishersci.ca. Commercial and industrial strains of Saccharomyces cerevisiae can reduce (4S)-(+)-carvone, although conversion rates and the prevalence of specific products may vary among strains wikipedia.org. Similarly, Saccharomyces cerevisiae has been reported to achieve up to 80% conversion of (-)-carvone to (1R,2R,4S)-dihydrocarveol .

Non-Conventional Yeasts (NCYs) : Strains such as Hanseniaspora guilliermondii, Lindnera amylophila, and Vanderwaltozyma polyspora demonstrate the ability to reduce (4R)-(-)-carvone. While their primary activity often leads to dihydrocarvone, certain strains like H. guilliermondii exhibit high chemoselectivity, yielding (1R,4R)-dihydrocarvone with approximately 62% conversion and 95% diastereomeric excess uni.lu.

Bacterial Strains : Pseudomonas putida and Acinetobacter lwoffi are effective in the diastereoselective bioreduction of both (+)- and (-)-carvone fishersci.comontosight.aimpg.de. P. putida regio-selectively reduces the endocyclic double bond of carvone to produce dihydrocarvone (e.g., 95% conversion to (1R,4R)-dihydrocarvone from (–)-(4R)-carvone). Acinetobacter lwoffi, in addition to reducing the double bond, can further reduce the carbonyl group, leading to dihydrocarveol (e.g., (1R,2R,4R)-dihydrocarveol from (–)-(4R)-carvone) ontosight.aimpg.de. Rhodococcus erythropolis DCL14 possesses carvone reductase activity that stereospecifically reduces carvone to (1R)-(iso-)dihydrocarvone as part of its metabolic pathway mpg.dethegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.commpg.deuni.lu.

Plant Cells : Comminuted vegetable materials, such as potato and carrot, can function as biocatalysts. They have been shown to transform (4R)-(-)-carvone into a mixture of dihydrocarvones ((1R,4R)- and (1S,4R)-) and (1R,2R,4R)-dihydrocarveol. Potato achieved nearly complete substrate conversion, while carrot yielded (1R,4R)-(+)-dihydrocarvone with 100% diastereomeric excess guidetomalariapharmacology.org.

Fungi : Fungi including Gongronella butleri, Diplogelasinospora grovesii, and Schizosaccharomyces octosporus are capable of stereoselective ketone reduction. D. grovesii and S. octosporus demonstrated superior selectivity. Notably, D. grovesii IMI 171018 can produce (2R,4S)-carveol from (4S)-carvone with good yields and enantiomeric excess nih.gov. Certain fungal genera can perform both activated alkene hydrogenation and subsequent chiral ketone reduction .

The following table summarizes key findings from microbial bioreduction systems:

| Microorganism / Biocatalyst | Substrate | Product(s) | Conversion (%) | Stereoselectivity (de/ee %) | Source |

| Saccharomyces cerevisiae (Baker's Yeast) | (4S)-(+)-Carvone | (1R,2R,4S)-iso-Dihydrocarveol | 52.7 (optimized) | >99 de | wikipedia.orgfishersci.ca |

| Saccharomyces cerevisiae | (-)-Carvone | (1R,2R,4S)-Dihydrocarveol | 80 | Not specified | |

| Hanseniaspora guilliermondii DBVPG 6790 | (4R)-(-)-Carvone | (1R,4R)-Dihydrocarvone | ~62 | 95 de | uni.lu |

| Pseudomonas putida | (–)-(4R)-Carvone | (1R,4R)-Dihydrocarvone | 95 | High diastereoselectivity | ontosight.aimpg.de |

| Acinetobacter lwoffi | (–)-(4R)-Carvone | (1R,2R,4R)-Dihydrocarveol | Not specified | High diastereoselectivity | ontosight.aimpg.de |

| Potato (plant cells) | (4R)-(-)-Carvone | (1R,2R,4R)-Dihydrocarveol, Dihydrocarvones | ~100 | Not highest de for dihydrocarveol | guidetomalariapharmacology.org |

| Carrot (plant cells) | (4R)-(-)-Carvone | (1R,4R)-(+)-Dihydrocarvone | 17 | 100 de | guidetomalariapharmacology.org |

| Diplogelasinospora grovesii IMI 171018 | (4S)-Carvone | (2R,4S)-Carveol | Good yield | Good ee | nih.gov |

Isolated Enzyme Catalysis in Dihydrocarveol Production

Isolated enzymes offer a highly controlled approach for the stereoselective synthesis of dihydrocarveol, enabling precise control over reaction pathways and product stereochemistry. Key enzyme classes involved are ene-reductases (ERs) and ketoreductases (KREDs) or carbonyl reductases (CRs).

A prominent strategy involves a two-step enzymatic reduction starting from carvone. For instance, a recombinant enoate reductase (LacER) derived from Lactobacillus casei is employed to catalyze the selective reduction of the C=C double bond of (R)-carvone, yielding (2R,5R)-dihydrocarvone with high diastereomeric excess (99% de) easychem.orgfishersci.comthegoodscentscompany.comthegoodscentscompany.com. This dihydrocarvone intermediate is then subjected to further reduction of its carbonyl group by specific carbonyl reductases, such as SSCR from Sporobolomyces salmonicolor or CMCR from Candida magnolia easychem.orgfishersci.comthegoodscentscompany.comthegoodscentscompany.com. This sequential enzymatic cascade, when applied to (R)-carvone, effectively produces (1S,2R,5R)-dihydrocarveol as the sole product with over 99% conversion and >99% diastereomeric excess easychem.orgthegoodscentscompany.comthegoodscentscompany.com. This two-step process can also be integrated into a one-pot reaction, providing an efficient synthetic route to this chiral compound easychem.orgthegoodscentscompany.comthegoodscentscompany.com.

Stereodivergent synthesis of both carveol (B46549) and dihydrocarveol has been achieved through the combined action of ketoreductases and ene-reductases. Direct asymmetric reduction of (R)- and (S)-carvone using ketoreductases with specific stereopreferences (Prelog or anti-Prelog) initially yields various carveol stereoisomers. Subsequent asymmetric reduction of the resulting dihydrocarvone isomers by ketoreductases provides access to all eight possible stereoisomeric dihydrocarveols, with diastereomeric excess values reaching up to 95% thegoodscentscompany.comnih.gov.

Ene-reductases (ERs) belonging to the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes known for their regio- and stereoselective reduction of activated carbon-carbon double bonds. FOYE-1, an ene-reductase originating from an acidophilic iron oxidizer, has been utilized for the asymmetric reduction of (R)-carvone to (2R,5R)-dihydrocarvone fishersci.atnih.gov. This enzyme, when coupled with ketoreductases, allows for the synthesis of (R,R,R)-dihydrocarveol with high enantio- and diastereoselectivity under mild reaction conditions fishersci.ca. Furthermore, Escherichia coli cells engineered to overexpress an ene reductase from Nostoc sp. PCC7120 (NostocER1) in conjunction with a co-substrate regeneration system serve as highly effective biocatalysts for the reduction of (R)-carvone to (2R,5R)-dihydrocarvone, achieving greater than 95% enantiomeric excess thegoodscentscompany.com.

The following table details specific enzyme-catalyzed reactions for dihydrocarveol production:

| Enzyme System(s) | Substrate | Product(s) | Conversion (%) | Stereoselectivity (de/ee %) | Source |

| LacER (Lactobacillus casei) + SSCR (Sporobolomyces salmonicolor) / CMCR (Candida magnolia) | (R)-Carvone | (1S,2R,5R)-Dihydrocarveol | >99 | >99 de | easychem.orgthegoodscentscompany.comthegoodscentscompany.com |

| Ketoreductases + Ene-reductases | (R)- and (S)-Carvone (via dihydrocarvone intermediates) | Eight stereoisomeric Dihydrocarveols | Not specified | Up to 95 de | thegoodscentscompany.comnih.gov |

| FOYE-1 (Ene-reductase) + Ketoreductases | (R)-Carvone | (R,R,R)-Dihydrocarveol | High | High enantio-/diastereoselectivity | fishersci.ca |

| NostocER1 (Ene-reductase) in E. coli | (R)-Carvone | (2R,5R)-Dihydrocarvone | ≥96 | >95 ee | thegoodscentscompany.com |

Semi-Synthesis from Related Terpenoids and Precursors

Semi-synthesis of this compound predominantly involves the reduction of related monoterpenoid ketones, particularly carvone, which exists in two enantiomeric forms: (-)-(4R)-carvone and (+)-(4S)-carvone academie-sciences.frwur.nl. These transformations are frequently achieved through biocatalytic methods, leveraging the high specificity and efficiency of enzymes researchgate.netnih.gov.

A common pathway involves a two-step reduction process:

Reduction of the C=C double bond: The endocyclic double bond of carvone is reduced to yield dihydrocarvone academie-sciences.frlookchem.comacademie-sciences.frsemanticscholar.orgresearchgate.net. This step is often catalyzed by enoate reductases researchgate.netacademie-sciences.fracademie-sciences.fr.

Reduction of the carbonyl group: The carbonyl group of the resulting dihydrocarvone is then reduced to an alcohol, forming dihydrocarveol academie-sciences.frlookchem.comacademie-sciences.frsemanticscholar.orgresearchgate.net. Alcohol dehydrogenases (ADHs) are typically responsible for this step researchgate.netacademie-sciences.frnih.govacademie-sciences.fr.

Various microorganisms have been successfully employed as biocatalysts for these transformations, demonstrating high diastereoselectivity. For instance, Pseudomonas putida and Acinetobacter lwoffi have been shown to reduce both (+)- and (-)-carvone enantiomers. P. putida primarily reduces the endocyclic double bond to dihydrocarvone, while A. lwoffi can further reduce the carbonyl group to dihydrocarveol academie-sciences.fracademie-sciences.fr.

Another notable example is the use of Debaryomyces grovesii (D. grovesii), which has shown high yields of alcohol products with minimal side products in the reduction of carvone isomers nih.gov. Whole cells of Nicotiana tabacum and Baker's yeast have also been reported to reduce both the C=O group and the C=C bond of (R)- and (S)-carvone, although with varying conversion rates and stereoselectivity lookchem.com. Research has also explored the use of common vegetables like potato, carrot, and apple as biocatalysts for carvone biotransformation, yielding dihydrocarvones and dihydrocarveols semanticscholar.orgresearchgate.net.

Beyond carvone, other terpenoids can serve as precursors. Sobrerol, for example, can be obtained from the hydration of α-pinene epoxide, which in turn is derived from α-pinene. Sobrerol can then be dehydrated to carveol, and subsequently converted to dihydrocarveol google.com.

Table 1: Examples of Microorganisms and Their Biotransformation Products from Carvone

| Microorganism / Biocatalyst | Substrate | Primary Transformation | Key Products (Stereoisomers) | Selectivity/Conversion | Reference |

| Debaryomyces grovesii | Carvone | Reduction | Dihydrocarveol | High alcohol yield, no side products | nih.gov |

| Pseudomonas putida | (-)-(4R)-Carvone, (+)-(4S)-Carvone | Enoate Reduction | (1R,4R)-dihydrocarvone, (1R,4S)-dihydrocarvone | High diastereoselectivity (C=C bond) | academie-sciences.fracademie-sciences.fr |

| Acinetobacter lwoffi | (-)-(4R)-Carvone, (+)-(4S)-Carvone | Enoate & Carbonyl Reduction | (1R,4R)-dihydrocarvone, (1R,2R,4R)-dihydrocarveol | High diastereoselectivity (C=C bond), highly diastereoselective (C=O) | academie-sciences.fracademie-sciences.fr |

| Baker's yeast | (R)-Carvone, (S)-Carvone | Reduction | Dihydrocarveols | Low conversion and stereoselectivity | lookchem.com |

| Nicotiana tabacum cells | (R)-Carvone, (S)-Carvone | Reduction | Dihydrocarveols | Low conversion and stereoselectivity | lookchem.com |

| Potato | (4R)-(-)-Carvone, (4S)-(+)-Carvone | Reduction | Dihydrocarvones, Dihydrocarveols | High substrate conversion (up to 92% de for (1R,4R)-dihydrocarvone) | semanticscholar.orgresearchgate.net |

| Carrot | (4R)-(-)-Carvone | Reduction | (1R,4R)-(+)-dihydrocarvone | 17% yield, 100% diastereomeric excess | semanticscholar.org |

Reaction Mechanisms and Stereochemical Control in Synthetic Routes

The stereoselective preparation of this compound is a testament to sophisticated synthetic strategies, particularly in biocatalysis, where precise control over chirality is paramount. The presence of multiple chiral centers in dihydrocarveol (up to three) necessitates highly controlled reaction mechanisms to achieve specific stereoisomers researchgate.net.

In biocatalytic reductions, the stereochemical outcome is largely dictated by the enzymes involved:

Enoate Reductases (ERs): These enzymes catalyze the reduction of the C=C double bond in carvone to dihydrocarvone. The stereoselectivity of this step can vary depending on the specific enzyme and reaction conditions researchgate.netlookchem.com. For instance, the reduction of (R)-carvone to dihydrocarvones by certain ene-reductases can achieve high conversions (over 99%) and diastereomeric excess (de values ranging from 93% to 96%) researchgate.net.

Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the stereoselective reduction of the carbonyl group in dihydrocarvones to dihydrocarveols researchgate.netacademie-sciences.frnih.govacademie-sciences.fr. ADHs can catalyze both the NAD(P)H-driven reduction of ketones to alcohols and the NAD(P)+-driven oxidation of alcohols to carbonyl compounds frontiersin.org. The stereochemical course of hydride transfer from NAD(P)H to the prochiral ketone determines the configuration of the resulting alcohol. Hydride transfers from the si-face of the ketone result in (R)-configured alcohols, while transfers from the re-face yield (S)-alcohols frontiersin.org.

Researchers have developed stereodivergent strategies to access all possible stereoisomers of dihydrocarveol. This involves combining ene-reductases with ketoreductases (a type of alcohol dehydrogenase) researchgate.net. For example, the You group utilized a combination of ene-reductases (e.g., LacER, OYE1W116A, OYE1W116A/T37A) and carbonyl reductases (e.g., CMCR, SSCR) to synthesize various dihydrocarveol stereoisomers with high diastereomeric excesses (up to 99% conversion and 99% de for some products) researchgate.netlookchem.com.

The stereoselectivity of enzymatic reactions is influenced by several factors:

Enzyme-Substrate Interactions: The specific binding pockets and catalytic mechanisms of enzymes determine their preference for certain substrates and the orientation of the hydride transfer nih.govfrontiersin.org.

Reaction Conditions: Manipulation of parameters such as pH, temperature, pressure, and the addition of organic solvents or enzyme inhibitors can impact the activity, stability, and stereochemical outcome of ADH-catalyzed reactions nih.govfrontiersin.orgacs.org. While these influences are generally not pronounced enough for precise control, they can play a role frontiersin.org.

Reaction Mode: The sequential (stepwise) or one-pot nature of the reaction can also affect stereoselectivity and conversion rates lookchem.com. For instance, in one-pot reactions combining LacER and CMCR, (R)-carvone was exclusively converted into (1S,2R,5R)-dihydrocarveol with over 99% conversion lookchem.com.

Table 2: Stereoselective Reduction of Dihydrocarvone to Dihydrocarveol by Carbonyl Reductases

| Carbonyl Reductase | Substrate (Dihydrocarvone Isomer) | Product (Dihydrocarveol Isomer) | Conversion (%) | Diastereomeric Excess (de%) | Reference |

| CMCR | (2R,5R)-dihydrocarvone | (1S,2R,5R)-dihydrocarveol | 99 | 99 | lookchem.com |

| SSCR | (2R,5R)-dihydrocarvone | (1S,2R,5R)-dihydrocarveol | 99 | 99 | lookchem.com |

| SSCR mutant M242CQ245L | (2R,5R)-dihydrocarvone | (1S,2R,5R)-dihydrocarveol | 99 | 99 | lookchem.com |

| CMCR (one-pot with LacER) | (R)-carvone (via dihydrocarvone) | (1S,2R,5R)-dihydrocarveol | >99 | Exclusive formation | lookchem.com |

The ability to control the stereochemistry at each chiral center is critical for synthesizing specific dihydrocarveol isomers, which possess distinct properties and applications.

Reactivity and Chemical Transformations of + Dihydrocarveol

Oxidation and Reduction Reactions

The hydroxyl and isopropenyl groups of (+)-dihydrocarveol are the primary sites for oxidation and reduction reactions, leading to the formation of various derivatives.

Selective Oxidation of Hydroxyl Group

The secondary hydroxyl group of this compound can be selectively oxidized to yield the corresponding ketone, (+)-dihydrocarvone. This transformation can be achieved using various oxidizing agents. For instance, oxidation with a chromic acid solution converts (-)-dihydrocarveol (B1197605) to (+)-dihydrocarvone. tandfonline.com In another approach, metal carboxylate-catalyzed dehydrogenation has been shown to convert dihydrocarveol (B1210190) to dihydrocarvone (B1202640), although the reaction rate is slower compared to the dehydrogenation of allylic alcohols like carveol (B46549). google.com

Enzymatic oxidation offers a high degree of selectivity. Dihydrocarveol dehydrogenase, an enzyme that can be dependent on NAD+ or dichlorophenolindophenol, catalyzes the oxidation of the alcohol group to a ketone. smolecule.comwur.nl For example, the biotransformation of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 involves the direct oxidation of dihydrocarveol to (iso-)dihydrocarvone. wur.nlrhea-db.org This enzymatic process is part of a broader metabolic pathway where the resulting dihydrocarvone can undergo further reactions. wur.nl

A one-pot, three-step sequence involving ozonolysis and treatment with magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) can also achieve the introduction of a ketone functionality. nih.gov

Further Reduction and Hydrogenation Products

The reduction of the isopropenyl group in this compound leads to the formation of carvomenthol (B157433). Catalytic hydrogenation of (-)-dihydrocarveol using a platinum oxide catalyst in glacial acetic acid yields a stereoisomer of carvomenthol. tandfonline.com The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the stereochemistry of the final product.

Enzymatic reductions have also been explored to produce specific stereoisomers. The combination of an enoate reductase and a carbonyl reductase can be used for the stepwise or one-pot reduction of carvone (B1668592) to dihydrocarveol, highlighting the potential for biocatalytic control over the reduction process. lookchem.com Thermodynamic studies of carvone hydrogenation indicate that while numerous reduction and isomerization reactions are thermodynamically feasible, the product distribution is primarily under kinetic control. mdpi.comresearchgate.net

Derivatization for Spectroscopic Analysis and Chiral Resolution

The hydroxyl group of this compound is a key functional handle for derivatization, which is often employed for analytical purposes such as spectroscopic analysis and chiral resolution.

Esterification and Etherification Reactions

As a secondary alcohol, this compound readily undergoes esterification with carboxylic acids or their derivatives. zhishangchem.com For example, the reaction with 3,5-dinitrobenzoyl chloride in the presence of a base yields the corresponding 3,5-dinitrobenzoate (B1224709) ester, a crystalline derivative often used for identification and purification. tandfonline.com The Steglich esterification, a mild method using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is suitable for esterifying alcohols, including those that are sterically hindered or acid-sensitive. organic-chemistry.org

Etherification reactions are also possible, further expanding the range of derivatives that can be synthesized from this compound. zhishangchem.com These derivatization reactions are not only useful for structural elucidation but also for modifying the biological and physical properties of the molecule.

Formation of Urethanes and Carbonates

The reaction of alcohols with isocyanates to form urethanes is a well-established transformation. While specific examples for this compound are not prevalent in the provided context, this reaction is a general method for derivatizing alcohols. googleapis.com

More recently, the synthesis of non-isocyanate polyurethanes (NIPUs) has gained attention due to the toxicity of isocyanates. mdpi.com This often involves the reaction of cyclic carbonates with amines. mdpi.com The formation of carbonates from alcohols like dihydrocarveol is a potential route to such precursors. For example, (-)-menthol ethylene (B1197577) glycol carbonate is a known synthetic fragrance, suggesting that similar carbonate derivatives of dihydrocarveol could be prepared. The formation of carbonates from alcohols can be a key step in creating enantiomerically pure compounds. google.com

Cycloaddition and Rearrangement Reactions Involving the Isopropenyl Moiety

The isopropenyl group in this compound is susceptible to cycloaddition and rearrangement reactions. Ozonolysis is a key reaction that cleaves the double bond. Mechanistically, this involves a (3+2)-cycloaddition of ozone to form a primary ozonide (1,2,3-trioxolane), which then rearranges to a carbonyl oxide. nih.gov This intermediate can be trapped with various reagents to yield different products. For instance, in the presence of methanol, an α-methoxyhydroperoxide is formed. nih.gov

A notable transformation is the hydrodealkenylation, where the isopropenyl group is removed. This can be achieved by ozonolysis followed by treatment with benzenethiol (B1682325) and an iron(II) salt. nih.gov This methodology allows for the conversion of (+)-dihydrocarvone to (R)-2-methylcyclohexanone. nih.gov Another related process is the oxodealkenylative cleavage, which introduces a carbonyl group where the isopropenyl group was attached. nih.gov These radical-based fragmentation reactions provide powerful tools for modifying complex molecules derived from the chiral pool. thieme-connect.comgoogle.com

Heterogeneous and Homogeneous Catalysis in Dihydrocarveol Transformations

The transformation of this compound into various other chemical compounds is frequently accomplished through the use of both heterogeneous and homogeneous catalysis. These catalytic methods are pivotal in directing the reaction towards desired products, often with high selectivity.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which is typically a solid catalyst with liquid or gaseous reactants. This offers advantages in catalyst separation and recycling. techniques-ingenieur.frunifi.it Supported metal catalysts are commonly employed for the transformation of p-menthane (B155814) skeleton monoterpenes.

One key transformation of dihydrocarveol is its dehydrogenation to produce dihydrocarvone. Supported palladium, platinum, and ruthenium catalysts are known to facilitate this reaction. google.com However, the use of these catalysts can sometimes lead to the formation of side products, such as phenols and cyclohexanones, due to the isomerization of double bonds at high temperatures. google.com For instance, copper-chromite catalysts have been noted to convert carveol, a related compound, primarily to dihydrocarvone, indicating the potential pathways available for these substrates. google.com Another example involves the synthesis of dihydrocarveol itself from limonene (B3431351) oxide using a copper-on-silica (Cu/SiO₂) catalyst, demonstrating the utility of supported copper systems in the transformations of related terpenes. techniques-ingenieur.fr

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct reaction pathways. researchgate.net Metal carboxylates, such as magnesium stearate, calcium 2-ethylhexanoate, and zinc 2-ethylhexanoate, have been identified as effective homogeneous catalysts for the dehydrogenation of dihydrocarveol to dihydrocarvone. google.com This process operates via a true dehydrogenation mechanism. google.com

Another area of homogeneous catalysis involves biocatalysis, utilizing enzymes to perform specific transformations under mild conditions. Dihydrocarveol dehydrogenase, for example, catalyzes the oxidation of the alcohol group in dihydrocarveol to a ketone, yielding menth-8-en-2-one. smolecule.com Similarly, alcohol dehydrogenases (ADHs) are a broad class of enzymes capable of oxidizing alcohols like dihydrocarveol. frontiersin.org Fungal biotransformations have also been shown to produce (+)-neodihydrocarveol through the reduction of trans-carveol, which can be present in reaction mixtures. nih.gov Research has also demonstrated the use of copper catalysts in combination with ligands like 1,10-phenanthroline (B135089) for the reaction of dihydrocarveol with other organic molecules, such as phthalimide. escholarship.org

The table below summarizes various catalytic systems used in the transformation of dihydrocarveol and related compounds.

| Catalyst Type | Catalyst Example | Reactant(s) | Transformation | Product(s) | Reference(s) |

| Heterogeneous | Supported Pd, Pt, Ru | Dihydrocarveol | Dehydrogenation | Dihydrocarvone, phenols, cyclohexanones | google.com |

| Heterogeneous | Cu/SiO₂ | Limonene oxide | Isomerization/Reduction | Dihydropinol, Dihydrocarveol | techniques-ingenieur.fr |

| Homogeneous | Metal Carboxylates (e.g., Zinc 2-ethylhexanoate) | Dihydrocarveol | Dehydrogenation | Dihydrocarvone | google.com |

| Homogeneous (Biocatalysis) | Dihydrocarveol Dehydrogenase | Dihydrocarveol | Oxidation | Menth-8-en-2-one | smolecule.com |

| Homogeneous (Biocatalysis) | Trichoderma pseudokoningii (fungus) | Carvone | Reduction | Neoiso-dihydrocarveol | mdpi.com |

| Homogeneous | Copper catalyst with 1,10-phenanthroline | Dihydrocarveol, Phthalimide | C-N bond formation | N-substituted product | escholarship.org |

Reaction Kinetics and Mechanistic Studies of Dihydrocarveol Transformations

Understanding the kinetics and mechanisms of dihydrocarveol transformations is crucial for optimizing reaction conditions and maximizing the yield of desired products.

Reaction Kinetics

The rate of catalytic transformations of dihydrocarveol is influenced by several factors, including temperature, pressure, and catalyst concentration. For the dehydrogenation of dihydrocarveol using metal carboxylate catalysts, a noticeable reaction rate is observed at approximately 210°C, with the optimal temperature range for achieving a reasonable rate being 215-260°C. google.com It has been noted that the dehydrogenation of dihydrocarveol is slower than that of its allylic alcohol analogue, carveol. google.com

In biocatalytic reductions leading to dihydrocarveol isomers, reaction parameters such as temperature, pH, and substrate-to-enzyme ratio significantly affect the conversion rate. core.ac.uk For many enzyme-catalyzed reactions, the rate generally increases with temperature up to an optimum, beyond which enzyme inactivation occurs. core.ac.uk Thermodynamic analyses of the reaction network involving carvone and its hydrogenated derivatives, including dihydrocarveol, have shown that the reactions are under kinetic rather than thermodynamic control. mdpi.comresearchgate.net This implies that the product distribution is determined by the relative rates of the different possible reaction pathways, not by the relative thermodynamic stabilities of the products. mdpi.comresearchgate.net

The table below presents kinetic data for the dehydrogenation of dihydrocarveol.

| Catalyst System | Temperature (°C) | Observation | Reference |

| Metal Carboxylates | ~210 | Noticeable reaction rate observed | google.com |

| Metal Carboxylates | 215-260 | Reasonable reaction rate for the process | google.com |

Mechanistic Studies

Mechanistic studies provide insight into the step-by-step molecular pathways of a reaction. For the oxidation of dihydrocarveol by alcohol dehydrogenases (ADHs), the catalytic mechanism involves the binding of the alcohol and a nicotinamide (B372718) cofactor (like NAD⁺) to the enzyme's active site. frontiersin.org This is followed by a hydride transfer from the alcohol's carbon atom to the cofactor, resulting in the formation of the corresponding ketone (dihydrocarvone) and the reduced cofactor (NADH). frontiersin.org

In the case of certain copper-catalyzed reactions, such as the aminodealkenylation involving dihydrocarveol, mechanistic studies have pointed towards a previously undescribed cooperative copper ion-pair mechanism. escholarship.org Other research into the chemical transformation of dihydrocarveol has proposed mechanisms involving radical intermediates. nih.gov For instance, a one-pot sequence starting from (-)-dihydrocarveol involves the formation of an alkoxyl radical, which then undergoes rapid β-scission to furnish a carbon-centered free radical and an ester. nih.gov This radical intermediate can then be trapped to form new C-C or C-S bonds. nih.gov

The dehydrogenation of alcohols catalyzed by homogeneous metal complexes can proceed through various mechanisms, including oxidative addition, heterolytic cleavage, or σ-bond metathesis, depending on the metal and its electronic state. researchgate.net The specific mechanism for the metal carboxylate-catalyzed dehydrogenation of dihydrocarveol involves a true dehydrogenation pathway, where hydrogen is eliminated without the need for a hydrogen acceptor. google.com

Advanced Spectroscopic and Analytical Methodologies for + Dihydrocarveol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (+)-Dihydrocarveol. It allows for the precise determination of the atomic framework and the conformational preferences of the molecule.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the complex structure of this compound. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. wikipedia.orglibretexts.org By identifying correlations between adjacent protons, COSY helps to establish the connectivity of the carbon skeleton. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically through two or three bonds. libretexts.orggithub.io

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon atoms. wikipedia.orgprinceton.edu This is crucial for assigning the ¹³C NMR spectrum, as it directly links the well-resolved proton signals to their corresponding carbons. github.io The phase of the HSQC peaks can also provide information about the type of carbon (CH, CH₂, or CH₃). github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is instrumental in connecting different spin systems that are separated by quaternary carbons or heteroatoms, thus completing the structural puzzle of the molecule. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is vital for determining the stereochemistry and three-dimensional structure of this compound. libretexts.org It identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org The intensity of the cross-peaks in a NOESY spectrum is related to the distance between the protons, providing critical information for establishing the relative configuration of stereocenters.

A study on carvomenthone-like compounds, which include dihydrocarveol (B1210190) derivatives, demonstrated that for trans-dihydrocarveol, nearly all carbon signals were split when analyzed with a chiral lanthanide shift reagent, indicating the power of NMR in resolving stereochemical details. researchgate.net

Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes used in NMR spectroscopy to differentiate between enantiomers. fiveable.metcichemicals.com When a CSR is added to a solution of a chiral compound like this compound, it forms a diastereomeric complex. This interaction induces significant changes in the chemical shifts of the nuclei in the substrate, with the magnitude of the shift depending on the proximity and orientation of the nucleus relative to the paramagnetic center. fiveable.me

The key application of CSRs is to resolve the overlapping signals of enantiomers in a racemic mixture, allowing for the determination of enantiomeric purity. rsc.org For instance, europium(III) complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) are effective chiral shift reagents. rsc.org Studies on related p-menthanic terpenes have shown that the use of chiral lanthanide shift reagents can induce splitting of carbon signals, which is instrumental in enantiomeric differentiation. researchgate.net This technique has been successfully applied to identify dihydrocarveol stereoisomers. researchgate.nettandfonline.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) Applications in Metabolite Profiling and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is widely employed in the study of this compound for identifying metabolites and monitoring chemical reactions. wur.nlfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. scielo.brresearchgate.net This is particularly valuable when characterizing new derivatives of this compound synthesized in the lab or isolated from natural sources. scielo.brnih.gov By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed with high confidence. For example, in a study synthesizing derivatives of cinnamic acid with dihydrocarveol, HRMS was used to confirm the structure of the resulting esters. scielo.br

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. researchgate.net This technique is crucial for elucidating the structure of molecules by analyzing their fragmentation patterns. The fragmentation of this compound and its derivatives in a mass spectrometer can provide valuable structural information. wur.nlnih.gov

In the context of metabolite profiling, GC-MS is often used. frontiersin.orginnovareacademics.in The electron ionization (EI) mass spectrum of dihydrocarveol shows characteristic fragment ions. nih.gov Molecular networking, a modern approach to organizing MS/MS data, has been used to classify dihydrocarveol esters based on their spectral similarities. acs.org The fragmentation pathways can be complex, and understanding them is key to identifying unknown metabolites or degradation products. wur.nllibretexts.org For example, the metabolism of dihydrocarveol in Rhodococcus erythropolis was studied by identifying intermediates based on their mass spectral fragmentation. wur.nl

Table 2: Major Fragmentation Peaks of a Dihydrocarveol-related Metabolite

| Compound | Major Fragmentation Peaks (m/z) with Relative Intensities |

|---|---|

| 4-Isopropenyl-7-methyl-2-oxo-oxepanone | 168 [M+], 153, 138, 125, 110, 95, 81, 68. wur.nl |

This table illustrates the use of mass spectrometry in identifying metabolites in the degradation pathway of dihydrocarveol.

High-Resolution Mass Spectrometry for Molecular Formula Determination of Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions. specac.comuni-goettingen.de

The IR spectrum of an organic molecule provides a unique "fingerprint" by showing the absorption of specific frequencies corresponding to the vibrations of its bonds. specac.com For this compound, the IR spectrum will prominently feature absorptions characteristic of its functional groups. nih.govresearchgate.net

Key expected IR absorptions for this compound include:

A strong, broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. specac.comlibretexts.org

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane (B81311) ring and methyl group, typically appearing just below 3000 cm⁻¹. libretexts.org

C-H stretching for the sp² hybridized carbons of the isopropenyl group, appearing just above 3000 cm⁻¹. masterorganicchemistry.com

A C=C stretching vibration for the isopropenyl group around 1645 cm⁻¹. libretexts.org

A C-O stretching vibration in the 1050-1150 cm⁻¹ region. specac.com

Raman spectroscopy, which is complementary to IR spectroscopy, is also used to study the vibrational modes. nih.gov It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure and intermolecular interactions, such as hydrogen bonding. uni-goettingen.deresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3300-3500 | Strong, Broad. specac.comlibretexts.org |

| Alkane (C-H) | Stretching | 2850-3000 | Strong to Medium. libretexts.org |

| Alkene (=C-H) | Stretching | 3000-3100 | Medium. masterorganicchemistry.com |

| Alkene (C=C) | Stretching | ~1645 | Medium. libretexts.org |

| Alcohol (C-O) | Stretching | 1050-1150 | Strong. specac.com |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule, which describes the precise spatial arrangement of its atoms, is a fundamental challenge in stereochemistry. purechemistry.org For this compound, which contains multiple stereogenic centers, techniques that are sensitive to this three-dimensional arrangement are essential. Chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques used for this purpose. ull.eskud.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in As the wavelength of the light approaches a chromophore's absorption band within the chiral molecule, the optical rotation undergoes a characteristic variation. This phenomenon, known as the Cotton effect, results in a distinctive S-shaped curve when optical rotation is plotted against wavelength. wikipedia.org The direction of this curve—whether the rotation first increases (a positive Cotton effect) or decreases (a negative Cotton effect) with descending wavelength—can be correlated with the molecule's absolute configuration. wikipedia.org

Circular Dichroism (CD) spectroscopy is a related but more direct technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.org This differential absorption only occurs within the wavelength range where the molecule has a chromophore. A CD spectrum plots this difference (molar ellipticity) against wavelength, resulting in positive or negative peaks, which are also referred to as Cotton effects. ull.es The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule, particularly the arrangement of atoms near the absorbing chromophore. ull.es

For a molecule like this compound, the hydroxyl (-OH) and the isopropenyl C=C double bond act as chromophores. The spatial relationship between these groups and the chiral centers of the cyclohexanol (B46403) ring would produce a unique CD spectrum and ORD curve. By comparing experimentally measured spectra to those of reference compounds with known configurations or to spectra predicted by quantum-chemical calculations, the absolute configuration of this compound can be unambiguously assigned. purechemistry.orgmtoz-biolabs.comresearcher.life While these techniques are theoretically well-suited for the structural elucidation of this compound, specific ORD and CD spectral data for this compound are not widely reported in surveyed scientific literature. The general principles, however, confirm their applicability for such stereochemical assignments. ull.esscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Studies

Accurate quantification of this compound is critical in various research contexts, such as in the analysis of essential oils, metabolic studies, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of essential oils containing monoterpenoids like dihydrocarveol. thermofisher.combiomedgrid.com In this method, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at characteristic times known as retention times. thermofisher.com As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment into ions. The resulting mass spectrum is a unique fingerprint that allows for definitive identification by comparison to spectral libraries. acs.org

Quantitative analysis is typically performed by integrating the peak area of the compound in the chromatogram and comparing it to the area of a known amount of a standard. Several research studies have used GC-MS to quantify dihydrocarveol as a component of various essential oils.

| Plant Source | Dihydrocarveol Content (%) | Reference |

|---|---|---|

| Mentha virdis (Spearmint) | Component of 72.80% total oxygenated monoterpenes* | mdpi.com |

| Mentha spicata | 1.74% | researchgate.net |

| Citrus aurantium L. var. amara Engl. (Bitter Orange) | Detected** | researchgate.net |

*Value represents the sum of carvone (B1668592), eucalyptol, and dihydrocarveol. mdpi.com **Compound was identified, but the precise percentage was not specified in the abstract. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. nih.gov It is suitable for analyzing a wide range of compounds, including those that are not volatile enough for GC. nih.gov For quantitative analysis of a specific compound like this compound, an HPLC method must be rigorously validated to ensure its accuracy, precision, and reliability. scielo.br

Validation involves assessing several key parameters:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely measured.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

The following table illustrates typical validation parameters for the HPLC analysis of terpene-related compounds, demonstrating the type of data generated in a method validation study. nih.govscielo.brufrgs.brlekovitesirovine.rs

| Parameter | Typical Acceptance Criteria / Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | lekovitesirovine.rs |

| Accuracy (Recovery %) | 98.0% - 102.0% | lekovitesirovine.rs |

| Precision (RSD %) | < 2.0% | lekovitesirovine.rs |

| Limit of Detection (LOD) | Analyte- and detector-dependent (e.g., 0.057 µg/mL) | scielo.br |

| Limit of Quantitation (LOQ) | Analyte- and detector-dependent (e.g., 0.172 µg/mL) | scielo.br |

Furthermore, because this compound is a chiral molecule, separating it from its enantiomer, (-)-dihydrocarveol (B1197605), requires a specialized technique known as chiral HPLC. ntu.edu.sgchiralpedia.com This approach uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different retention times. ymc.co.jp This allows for the quantification of the specific (+)-enantiomer, which is crucial for stereoselective synthesis and biological activity studies.

Biological Activities and Biochemical Interactions of + Dihydrocarveol Excluding Human Clinical Data

Antimicrobial and Antifungal Activity Studies in In Vitro Models

(+)-Dihydrocarveol, a monoterpenoid found in various essential oils, has been investigated for its ability to inhibit the growth of a range of microbial pathogens.

Essential oils containing dihydrocarveol (B1210190) have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, the essential oil of Mentha spicata, which contains cis-dihydrocarveol (1.43%), has shown moderate antibacterial effects against food-borne pathogens like Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, Salmonella typhimurium, and Escherichia coli O157:H7. nih.gov In this particular study, Gram-positive bacteria were generally more susceptible, with L. monocytogenes being the most sensitive. nih.gov Another study highlighted that at a concentration of 1500 mg/l, dihydrocarveol was among several terpenoids that significantly inhibited the growth of the plant pathogen Erwinia amylovora. deepdyve.com

In terms of antifungal properties, essential oils containing dihydrocarveol have shown efficacy against various fungal species. For example, the essential oil of Mentha spicata var. crispa, containing 4.3% dihydrocarveol, exhibited moderate inhibitory effects against Penicillium expansum and Penicillium crustosum. dergipark.org.tr

| Microorganism | Source of this compound | Observed Effect | Reference |

| Erwinia amylovora | Pure Compound | Growth inhibition at 1500 mg/l | deepdyve.com |

| Listeria monocytogenes | Mentha spicata Essential Oil | High susceptibility (Inhibition zone = 22 mm) | nih.gov |

| Penicillium expansum | Mentha spicata var. crispa Essential Oil | Moderate mycelial growth inhibition | dergipark.org.tr |